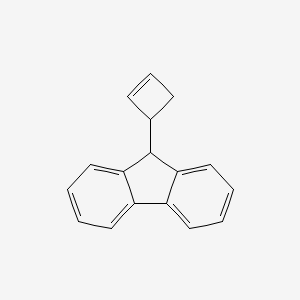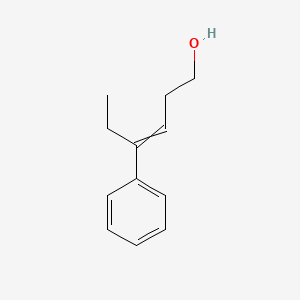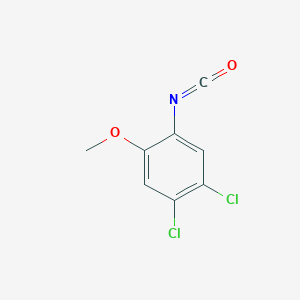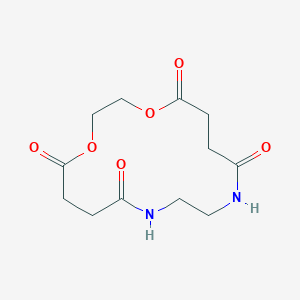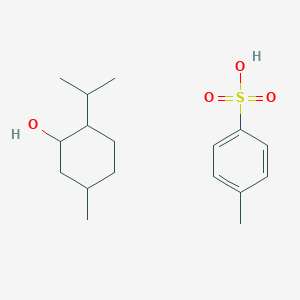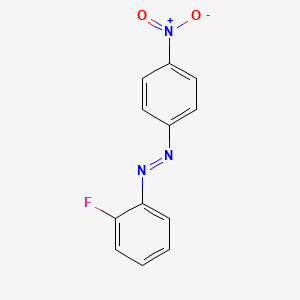
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, an amino group, and a N-methylbenzamide moiety. This compound is notable for its high molecular weight and significant iodine content, which makes it particularly useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide typically involves the iodination of 3-acetamido-5-aminobenzoic acid. The process begins with the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form . This method ensures the selective formation of the triiodinated product while minimizing the formation of diiodinated by-products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of iodine chloride as the iodinating agent is crucial for achieving the desired triiodinated product.
化学反应分析
Types of Reactions
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the iodine atoms, leading to the formation of less iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated derivatives.
科学研究应用
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Utilized in the development of contrast agents for imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of specialized chemicals and materials that require high iodine content.
作用机制
The mechanism of action of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, as they can interact with various enzymes and proteins. The acetamido and amino groups also contribute to its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
3-Acetamido-5-amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the N-methylbenzamide moiety.
3-Acetamido-2,4,6-triiodobenzoic acid: Another related compound with similar iodine content but different functional groups.
N-Methylbenzamide: Shares the N-methylbenzamide moiety but lacks the iodine atoms and other functional groups.
Uniqueness
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of three iodine atoms, acetamido group, amino group, and N-methylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications.
属性
CAS 编号 |
62701-23-9 |
|---|---|
分子式 |
C10H10I3N3O2 |
分子量 |
584.92 g/mol |
IUPAC 名称 |
3-acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C10H10I3N3O2/c1-3(17)16-9-6(12)4(10(18)15-2)5(11)8(14)7(9)13/h14H2,1-2H3,(H,15,18)(H,16,17) |
InChI 键 |
MBOJIAVITPGFPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
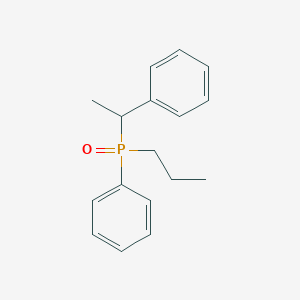
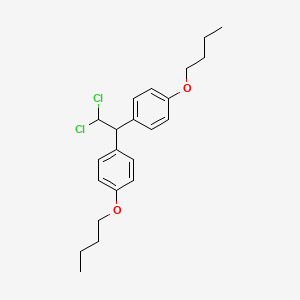
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)
